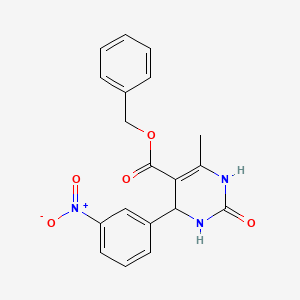
N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide: is a complex organic compound with potential applications in various scientific fields. It features a pyrimidine ring with oxo and thioxo groups, linked to a benzamide moiety. This compound’s unique structure allows it to participate in diverse chemical reactions, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-keto ester, the pyrimidine ring is formed through a cyclization reaction with thiourea under acidic conditions.
Introduction of the Oxo and Thioxo Groups: The oxo and thioxo functionalities are introduced via oxidation and thiolation reactions, respectively.
Attachment of the Benzamide Moiety: The final step involves the nucleophilic substitution of the pyrimidine derivative with benzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzeneacetamide
- N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzenesulfonamide
Uniqueness
N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[(4-oxo-2-sulfanylidenepyrimidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11N3O2S/c16-10-6-7-15(12(18)14-10)8-13-11(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,14,16,18) |
InChI Key |
QEYODQNJDBDVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=CC(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)
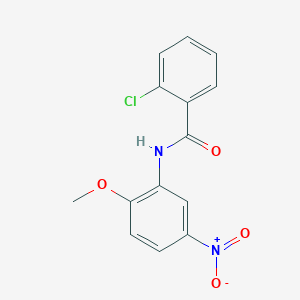
![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)
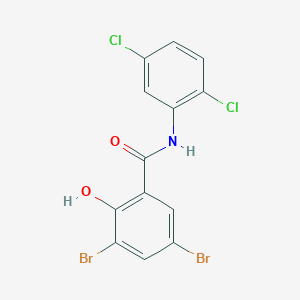
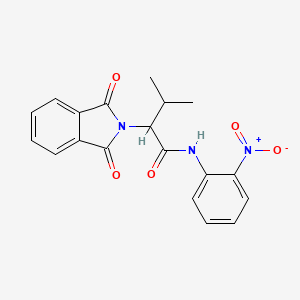
![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)
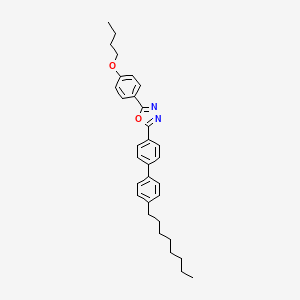
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11701447.png)
![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)
